1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole-3-carboxylic acid derivatives . It has been used in the synthesis of a series of novel indole-3-carboxylic acid derivatives, which have shown potential as auxin receptor protein TIR1 antagonists .
Synthesis Analysis
The synthesis of indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, has been a topic of interest in organic chemistry . The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid includes tight π–π stacking, hydrogen bond, and hydrophobic interactions . These interactions are crucial for its biological activity.Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid are diverse. For instance, it can undergo transesterification, forming a methyl ester . It can also participate in Mannich type coupling with aldehydes and secondary amines .Physical And Chemical Properties Analysis
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a powder with a melting point of 200-202°C . It has a molecular weight of 265.31 .Scientific Research Applications
Synthesis of Novel Indole Derivatives : Indole-2-carboxylic acids and esters, including those with benzyl groups, have been synthesized using Dieckmann cyclization and Ullmann reaction. These methods offer pathways to create various derivatives for potential applications in pharmaceuticals or material science (Unangst et al., 1987).
Carboxylation and Derivatization : Various 1-benzylindoles have been effectively carboxylated under CO2 pressure to yield indole-3-carboxylic acids. This process is extendable to alkoxycarbonylation and carbamoylation, suggesting applications in creating diverse chemical structures (Nemoto et al., 2016).
Photophysical Studies and Fluorescent Probes : Indole derivatives synthesized from β-brominated dehydroamino acids have been shown to exhibit high fluorescence quantum yields. Their sensitivity to fluoride ions suggests potential use as selective fluorescent probes (Pereira et al., 2010).
Pharmacological Applications : Some indole-2-carboxylic acids have shown potency as glycine-site NMDA receptor antagonists, indicating potential therapeutic uses in neurological conditions (Baron et al., 2005).
Synthesis of Ellipticine : Certain benzylindole carboxylic acids have been used in the synthesis of ellipticine, a compound with notable anticancer properties (Miki et al., 2005).
Crystal Structure Analysis : The study of the crystal structure of indole carboxylic acids provides insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential applications in drug design (Sapari et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-2-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735686 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
885525-21-3 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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